正交保护基选择性
Fmoc-D-Asp-OFm 的β-OFm酯基在20%哌啶/DMF标准Fmoc脱保护条件下保持稳定,而α-Fmoc被完全脱除,实现了对天冬氨酸侧链羧基的正交保护。相比之下,OAll(烯丙基)保护基虽然也是哌啶稳定的正交选择,但需要过渡金属催化剂(如Pd(PPh3)4)进行脱除,引入了额外的试剂兼容性问题;OtBu(叔丁基)保护基虽对哌啶稳定,但需要50-95% TFA进行脱除,无法在树脂上进行温和条件下的选择性侧链暴露[1]。
| Evidence Dimension | 正交保护基脱除条件与兼容性 |
|---|---|
| Target Compound Data | β-OFm: 哌啶稳定, 20%哌啶/DMF可选择性脱除α-Fmoc而保留β-OFm; OFm可被TFA脱除 |
| Comparator Or Baseline | β-OtBu: 哌啶稳定, 需50-95% TFA脱除; β-OAll: 哌啶稳定, 需Pd(0)催化剂脱除 |
| Quantified Difference | 无通用量化差异(依赖于具体合成方案的需求) |
| Conditions | Fmoc-SPPS标准脱保护条件: 20-50%哌啶/DMF |
Why This Matters
对于需要在树脂上进行侧链选择性活化(如侧链-侧链环化、位点特异性偶联)的合成方案,OFm提供了介于OtBu(酸脱除)和OAll(金属催化脱除)之间的正交选择,采购者必须根据自身合成方案的保护基正交性矩阵选择正确的构建模块。
- [1] PSI Scientific. 多肽合成中的保护基策略:选择与脱除机制解析. 2026. View Source
